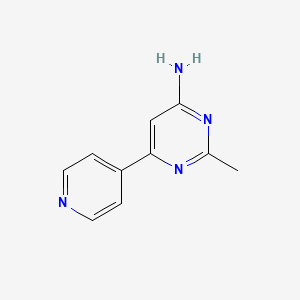![molecular formula C21H22BNO2 B13342264 (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core, a vinyl group, and a dioxaborolane moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, material science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic ester reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the vinyl group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups onto the biphenyl core.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development and biochemical studies.
Industry
In industry, the compound’s properties are explored for applications in material science, such as the development of new polymers or advanced materials with specific electronic or optical properties .
作用機序
The mechanism by which (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile exerts its effects is largely dependent on its interactions with molecular targets. The dioxaborolane moiety, for example, can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a potential therapeutic agent. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways .
類似化合物との比較
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares a similar vinyl group but differs in its core structure and functional groups.
Uniqueness
What sets (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile apart is its combination of a biphenyl core, a vinyl group, and a dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for diverse scientific applications.
特性
分子式 |
C21H22BNO2 |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
2-phenyl-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)14-13-17-11-8-12-18(19(17)15-23)16-9-6-5-7-10-16/h5-14H,1-4H3/b14-13+ |
InChIキー |
HHBQOMITNIEZOK-BUHFOSPRSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)C3=CC=CC=C3)C#N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)
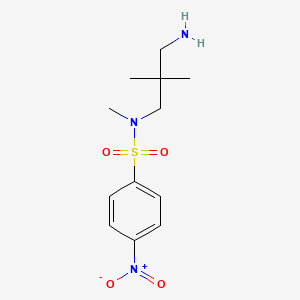
![6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B13342196.png)
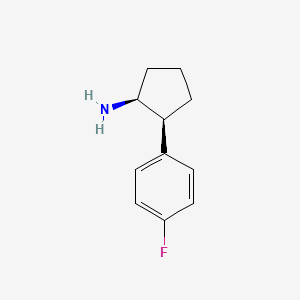

![4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13342220.png)
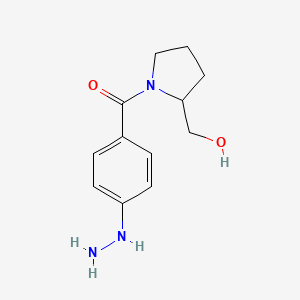
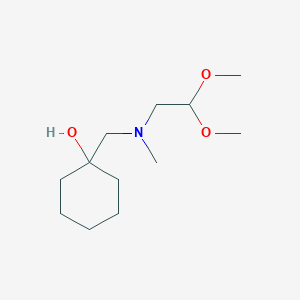
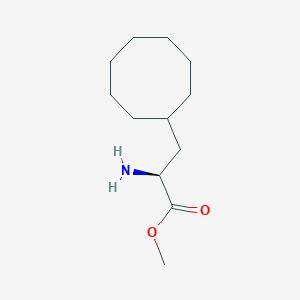
![1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)
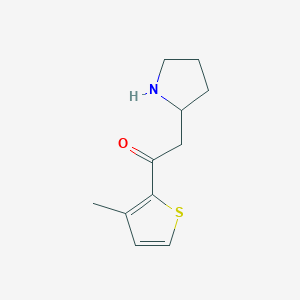

![(1-Cyclopropyl-2-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13342269.png)
